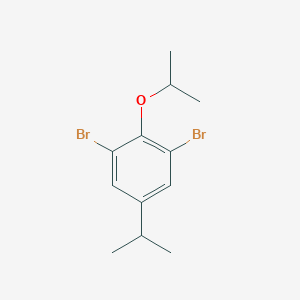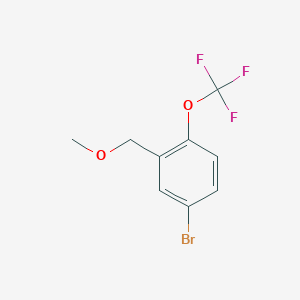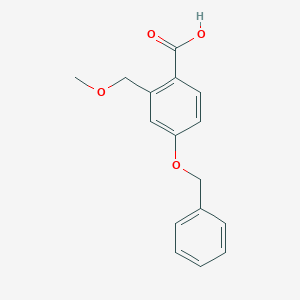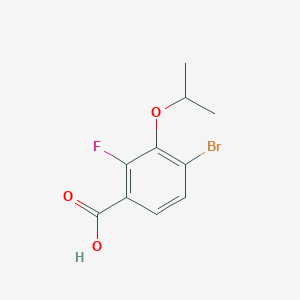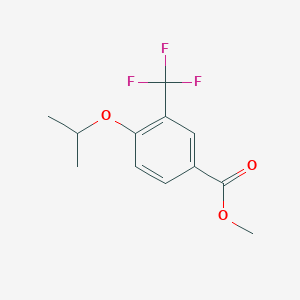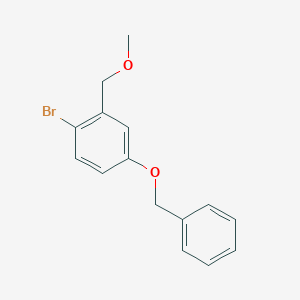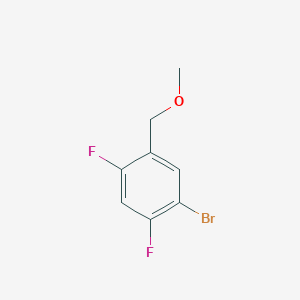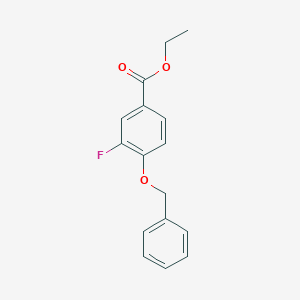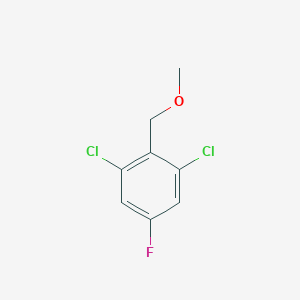
1,3-Dichloro-5-fluoro-2-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-fluoro-2-(methoxymethyl)benzene is a chemical compound with the CAS Number: 2379322-20-8 . It has a molecular weight of 209.05 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Cl2FO/c1-12-4-6-7(9)2-5(11)3-8(6)10/h2-3H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Wirkmechanismus
1,3-DCFMB acts as a nucleophile in organic synthesis, and is capable of forming covalent bonds with electrophilic substrates. It is also capable of forming hydrogen bonds with other molecules, and is able to interact with other molecules through van der Waals forces. Additionally, 1,3-DCFMB is capable of forming complexes with metal ions, and can act as a Lewis acid in certain reactions.
Biochemical and Physiological Effects
1,3-DCFMB has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity, and has been used in the treatment of various infections. Additionally, it has been shown to have anti-inflammatory and analgesic effects, and has been used in the treatment of various inflammatory conditions. Additionally, 1,3-DCFMB has been shown to have anti-tumor activity, and has been used in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-DCFMB has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 1,3-DCFMB in laboratory experiments is its low cost and availability. Additionally, it is a relatively stable compound that is not easily degraded by light or heat. However, 1,3-DCFMB is a volatile compound, and must be handled with care to avoid contamination. Additionally, it is a toxic compound, and must be handled with appropriate safety precautions.
Zukünftige Richtungen
1,3-DCFMB has a wide range of potential applications in the medical and scientific fields, and there are a number of potential future directions for its use. For example, it could be used in the development of new pharmaceuticals or in the synthesis of new materials. Additionally, it could be used in the development of new diagnostic methods or in the synthesis of new organic compounds. Additionally, 1,3-DCFMB could be used in the development of new imaging techniques or in the synthesis of new fluorescent probes and dyes. Finally, 1,3-DCFMB could be used in the development of new drug delivery systems or in the synthesis of new biomaterials.
Synthesemethoden
1,3-DCFMB is synthesized through a nucleophilic substitution reaction between 1,3-dichlorobenzene and 2-methoxy-5-fluoromethylbenzyl chloride. This reaction is typically carried out in an inert solvent such as dichloromethane, and is catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is a colorless liquid.
Wissenschaftliche Forschungsanwendungen
1,3-DCFMB is a versatile compound that has a variety of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as polymers and pharmaceuticals, and is also used as a reagent in organic synthesis. It is also used in the synthesis of other organic compounds, such as heterocyclic compounds, as well as in the synthesis of inorganic compounds, such as metal complexes. Additionally, 1,3-DCFMB has been used in the synthesis of bioactive compounds, such as peptides and peptidomimetics, and in the synthesis of fluorescent probes and dyes.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dichloro-5-fluoro-2-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-12-4-6-7(9)2-5(11)3-8(6)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUDLMRGOKKOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


